molecular formula C20H25NO B195594 Amitriptynol CAS No. 1159-03-1

Amitriptynol

Cat. No.: B195594
CAS No.: 1159-03-1
M. Wt: 295.4 g/mol
InChI Key: ONSQUXZPOPTSQF-UHFFFAOYSA-N
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Mechanism of Action

Amitriptynol, also known as 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-dibenzoa,dannulen-5-ol, is a tricyclic antidepressant that has been used for decades to treat depression and other conditions . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets the membrane pump mechanism responsible for the re-uptake of transmitter amines, such as norepinephrine and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, and pain perception .

Mode of Action

This compound inhibits the re-uptake of norepinephrine and serotonin at nerve terminals via interaction with their respective transporters, SLC6A2 and SLC6A4 . This inhibition increases the concentration of these neurotransmitters at the synaptic clefts of the brain, thereby potentiating their action .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the elevation of extracellular biogenic amine levels, notably those of noradrenaline and serotonin . This elevation is achieved by the drug’s blockade of cellular noradrenaline and serotonin reuptake transporters .

Pharmacokinetics

This compound is readily absorbed in the gastrointestinal tract and is subject to extensive hepatic metabolism . Less than 5% of the drug is eliminated unchanged . The main metabolizing enzymes with clinical significance for this compound are CYP2C19 and CYP2D6 .

Result of Action

The increased concentration of norepinephrine and serotonin in the brain due to this compound’s action results in improved mood, better sleep, and reduced pain perception . This compound may also cause ecg changes and quinidine-like effects on the heart due to its strong anticholinergic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of pollutants such as microplastics in the aquatic environment can interfere with the drug’s degradation pathways . Furthermore, the drug’s efficacy and safety can be compromised by degradation, which can occur due to various chemical routes such as oxidation, hydrolysis, and photodegradation .

Safety and Hazards

Amitriptynol may cause some people to be agitated, irritable, or display other abnormal behaviors . It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . If you or your caregiver notice any of these adverse effects, tell your doctor right away . It is also classified as toxic if swallowed, suspected of damaging fertility or the unborn child, causes damage to organs, and very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Amitriptynol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the tropomyosin receptor kinase A (TrkA) signaling pathway . This interaction plays a crucial role in its neuroprotective effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, impacting gene expression, and altering cellular metabolism . For instance, it has been found to reduce sepsis-induced brain damage through the TrkA signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to reduce oxidative stress by attenuating the consumption of superoxide dismutase (SOD) and catalase (CAT) activity, and reducing the accumulation of malondialdehyde (MDA) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a certain degree of stability, but there may be degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a study on polycystic ovary syndrome induced by estradiol valerate, it was found that this compound had certain effects at specific dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQUXZPOPTSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151214
Record name Amitriptynol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159-03-1
Record name 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amitriptynol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitriptynol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMITRIPTYNOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-(Dimethylamino)propyl chloride (110 g) is dissolved in 600 ml of tetrahydrofuran. About 10% of this solution is added to the reaction flask containing 26.4 g of magnesium and 50 ml of tetrahydrofuran. The mixture is heated to reflux and reaction is initiated with ethylene dibromide. The remaining halide is added slowly (over about 30 minutes) to control the rate of reflux. The mixture is then heated under reflux for an additional 30 minutes. After cooling in an ice bath, 100 g of dibenzosuberone in 200 ml of tetrahydrofuran is added slowly (over about 30 minutes). The mixture is heated under reflux for 1.5 hours. After cooling in an ice bath, the mixture is decomposed by dropwise addition of saturated ammonium chloride solution (1 liter added in 2 hours). The mixture is stirred for an additional hour, the layers are separated and the aqueous layer is reextracted with ether. The combined organic layers are dried over magnesium sulfate, filtered and the solvent is removed in vacuo. The residue is dissolved in ether and extracted with 10% hydrochloric acid. The aqueous layer is basified with sodium hydroxide and extracted twice with ether. The ether extracts are dried, filtered, and the solvent is removed in vacuo leaving 103 g of a solid.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
1 L
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can the crystal structures of Amitriptynol salts tell us about its potential interactions with biological targets?

A1: While the provided research article [] focuses on the synthesis and structural characterization of four this compound salts, it does not directly investigate interactions with biological targets. The study reveals valuable information about the three-dimensional arrangement of this compound molecules within the crystal lattice and highlights the influence of different anions on its packing arrangement. [] This structural information, along with analyses like Hirshfeld surface analysis provided in the paper, can be utilized in future studies to understand potential binding modes of this compound with biological targets. For example, the presence of hydrogen bond donors and acceptors in the this compound molecule, revealed by the crystal structure, can be crucial in predicting its interactions with proteins or enzymes.

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